2-Bromo-3-cyanobenzyl Acetate (CAS 1268335-56-3): Comprehensive Physicochemical Profiling and Synthetic Utility Guide
2-Bromo-3-cyanobenzyl Acetate (CAS 1268335-56-3): Comprehensive Physicochemical Profiling and Synthetic Utility Guide
Executive Summary
In advanced medicinal chemistry and materials science, the design of highly functionalized aromatic building blocks is critical for the rapid diversification of molecular scaffolds. 2-Bromo-3-cyanobenzyl acetate () serves as a premium trifunctional intermediate. It possesses three orthogonal reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling, a cyano group for reduction or hydrolysis, and a benzylic acetate for nucleophilic displacement.
This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, designed specifically for researchers requiring precise chemoselectivity in multi-step organic synthesis.
Molecular Architecture & Physicochemical Profiling
The strategic placement of the bromo, cyano, and benzyl acetate groups on the benzene ring creates a highly polarized electronic environment. The electron-withdrawing nature of the cyano group (-I, -M effects) significantly depletes electron density from the aromatic ring, which increases the electrophilicity of the benzylic position, making the acetate group more susceptible to nucleophilic attack compared to unactivated benzyl acetates.
Quantitative Physicochemical Data
Note: As a specialized intermediate, certain thermodynamic properties are derived via predictive chemical modeling based on established halogenated benzyl acetate derivatives.
| Property | Value / Description |
| Chemical Name | 2-Bromo-3-cyanobenzyl acetate |
| CAS Registry Number | 1268335-56-3 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Physical State | Solid (predictive: crystalline powder at STP) |
| Estimated Boiling Point | ~340–360 °C at 760 mmHg |
| Calculated LogP (Hydrophobicity) | 2.45 (Moderate lipophilicity) |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 2-bromo-3-cyanobenzyl acetate lies in its orthogonal reactivity . A Senior Application Scientist must approach this molecule as a programmable scaffold where each functional group can be addressed independently without cross-reactivity.
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Aryl Bromide (Cross-Coupling): The C-Br bond is highly primed for oxidative addition by Palladium(0) species. Because the acetate is a relatively poor leaving group under neutral cross-coupling conditions, Suzuki-Miyaura or Buchwald-Hartwig aminations can be performed at the aryl bromide site with complete chemoselectivity, leaving the benzylic acetate intact.
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Benzylic Acetate (Nucleophilic Substitution): The acetate acts as a stable protecting group for the benzylic alcohol, but it is also a competent leaving group when treated with strong nucleophiles (e.g., amines, thiolates) or when activated by Lewis acids. It offers superior shelf-stability compared to the highly reactive benzylic bromide precursor.
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Cyano Group (Nitrile Reactivity): The nitrile can be selectively reduced to a primary amine using Raney Nickel/H₂ or hydrolyzed to an amide/carboxylic acid under strictly controlled acidic or basic conditions.
Fig 1. Orthogonal reactivity pathways of 2-bromo-3-cyanobenzyl acetate.
Experimental Protocols & Workflows
The following protocols are engineered as self-validating systems. Causality is embedded into the methodology to ensure that researchers understand why specific reagents and conditions are selected.
Workflow A: Synthesis of 2-Bromo-3-cyanobenzyl acetate
This two-step sequence converts commercially available 2-bromo-3-cyanotoluene into the target acetate.
Fig 2. Two-step synthetic workflow for 2-bromo-3-cyanobenzyl acetate.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
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Causality: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of Br₂. Azobisisobutyronitrile (AIBN) acts as the radical initiator. Trifluorotoluene (PhCF₃) is chosen as the solvent because it is a greener, non-ozone-depleting alternative to carbon tetrachloride, yet provides the necessary inertness toward radical abstraction.
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Procedure:
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Dissolve 2-bromo-3-cyanotoluene (1.0 equiv) in anhydrous PhCF₃ (0.2 M).
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Add NBS (1.05 equiv) and AIBN (0.05 equiv).
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Reflux the mixture (approx. 105 °C) under an argon atmosphere for 4–6 hours.
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Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears.
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Cool to room temperature, filter off the succinimide byproduct, wash the filtrate with water, dry over Na₂SO₄, and concentrate to yield crude 2-bromo-3-cyanobenzyl bromide.
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Step 2: Acetate Substitution
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Causality: Potassium acetate (KOAc) is utilized as the nucleophile. The reaction is performed in N,N-Dimethylformamide (DMF)[2]. As a dipolar aprotic solvent, DMF strongly solvates the potassium cation but leaves the acetate anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity for the Sₙ2 displacement of the benzylic bromide[3].
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Procedure:
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Dissolve the crude 2-bromo-3-cyanobenzyl bromide (1.0 equiv) in anhydrous DMF (0.2 M).
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Add anhydrous KOAc (1.5 equiv).
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Stir the suspension at room temperature for 2–4 hours.
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Self-Validation: Quench an aliquot in water and extract with EtOAc. TLC should show a more polar spot (the acetate) compared to the bromide.
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Pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford pure 2-bromo-3-cyanobenzyl acetate.
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Workflow B: Chemoselective Suzuki-Miyaura Cross-Coupling
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Causality: To functionalize the aryl bromide without hydrolyzing the acetate or reacting with the nitrile, mild basic conditions (K₂CO₃) and a sterically demanding palladium catalyst (Pd(dppf)Cl₂) are required. The bidentate dppf ligand prevents the nitrile group from coordinating to and poisoning the palladium center.
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Procedure:
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Charge a Schlenk flask with 2-bromo-3-cyanobenzyl acetate (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
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Heat to 80 °C for 8 hours under argon.
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Cool, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.
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Analytical Characterization
To ensure the trustworthiness of the synthesized material, rigorous spectroscopic validation is mandatory. The following table outlines the expected spectral signatures that confirm the structural integrity of the molecule.
| Analytical Method | Expected Diagnostic Signals | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.15 (s, 3H) | Acetate methyl group (-OCOCH₃ ) |
| δ 5.28 (s, 2H) | Benzylic methylene (-CH₂ -OAc) | |
| δ 7.45 - 7.75 (m, 3H) | Aromatic protons (C4, C5, C6) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170.5 | Carbonyl carbon (ester C =O) |
| δ ~117.0 | Nitrile carbon (-C ≡N) | |
| δ ~65.0 | Benzylic carbon (-C H₂-OAc) | |
| FT-IR (ATR) | 1740 cm⁻¹ | Strong ester C=O stretch |
| 2230 cm⁻¹ | Sharp nitrile C≡N stretch | |
| 1220 cm⁻¹ | Ester C-O-C stretch |
Self-Validation Note: The successful conversion from the benzylic bromide to the benzylic acetate is definitively proven by the ¹H NMR shift of the benzylic protons from ~4.6 ppm (CH₂-Br) to ~5.28 ppm (CH₂-OAc), alongside the appearance of the distinct 3H singlet at ~2.15 ppm.
References
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LookChem Database. "2-bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) Physical and Chemical Properties." LookChem. Available at:[Link] [1]
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Sherwood, J., Parker, H. L., Moonen, K., Farmer, T. J., & Hunt, A. J. "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis." Green Chemistry, Royal Society of Chemistry, 2014. Available at:[Link]
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Leurs, U., et al. "Design, Synthesis, Biochemical Studies, Cellular Characterization, and Structure-Based Computational Studies of Small Molecules Targeting the Urokinase Receptor." National Institutes of Health (PMC), 2014. Available at:[Link][1]
